

Spectral Analysis of 4-Bromobenzoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromobenzoyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-bromobenzoyl chloride** (C_7H_4BrClO), a key reagent in organic synthesis. The following sections detail its 1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is critical for compound identification, purity assessment, and reaction monitoring in research and development settings.

Spectroscopic Data Summary

The spectral data for **4-bromobenzoyl chloride** is summarized below. These values are compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

The 1H NMR spectrum of **4-bromobenzoyl chloride** is characterized by signals in the aromatic region, consistent with its substituted benzene ring.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.9 - 8.1	Doublet	2H	Protons ortho to the carbonyl group
~7.6 - 7.8	Doublet	2H	Protons meta to the carbonyl group

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~168	C=O (Carbonyl)
~138	C-Br
~132	CH (Aromatic)
~131	C-COCl (Aromatic)
~129	CH (Aromatic)

Infrared (IR) Spectroscopy

The IR spectrum of **4-bromobenzoyl chloride** displays characteristic absorption bands corresponding to its functional groups.^[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1770 - 1800	Strong	C=O stretch (acid chloride)[2]
~1585 - 1600	Medium	C=C stretch (aromatic ring)
~1200 - 1300	Strong	C-O stretch
~800 - 900	Strong	C-H bend (out-of-plane, para-substituted)
~600 - 700	Medium	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of **4-bromobenzoyl chloride**.^[3] The presence of bromine and chlorine isotopes results in a characteristic isotopic pattern.

m/z	Relative Intensity	Assignment
218/220/222	High	[M] ⁺ (Molecular ion peak with Br and Cl isotopes)
183/185	High	[M-Cl] ⁺ (Loss of chlorine) ^[4]
155/157	Medium	[M-Cl-CO] ⁺ (Loss of chlorine and carbon monoxide)
76	Low	[C ₆ H ₄] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve approximately 10-20 mg of **4-bromobenzoyl chloride** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, deuterated chloroform). The compound

is moisture-sensitive, so the solvent should be anhydrous. Transfer the solution to a standard 5 mm NMR tube.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe is used.
- ^1H NMR Acquisition:
 - Tune and shim the probe to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and 8-16 scans.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-10 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of solid **4-bromobenzoyl chloride** directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
 - KBr Pellet: Grind a small amount of the sample with anhydrous potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

- Nujol Mull: Grind the sample with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or with the pure KBr pellet/Nujol).
 - Record the sample spectrum over a typical range of 4000-400 cm^{-1} .
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

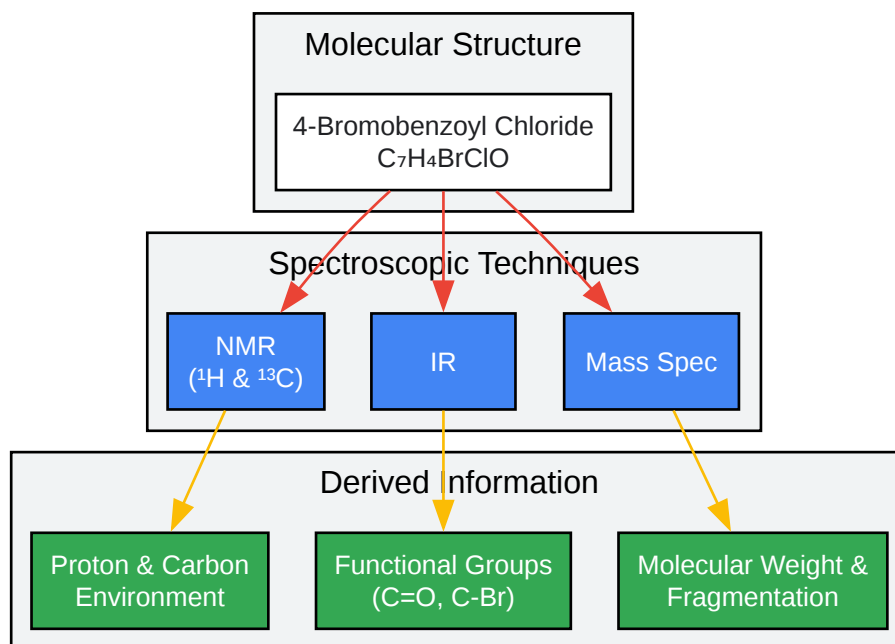
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **4-bromobenzoyl chloride** in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).
- Instrumentation: A mass spectrometer with a suitable ionization source is used. Electron Ionization (EI) is a common method for this type of molecule.
- Data Acquisition:
 - Introduce the sample into the ion source. For EI, this typically involves heating the sample to produce a vapor that is then bombarded with a beam of electrons.
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.
- Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

Visualizations

The following diagrams illustrate the relationships between the different spectral analyses and a logical workflow for the spectral characterization of **4-bromobenzoyl chloride**.

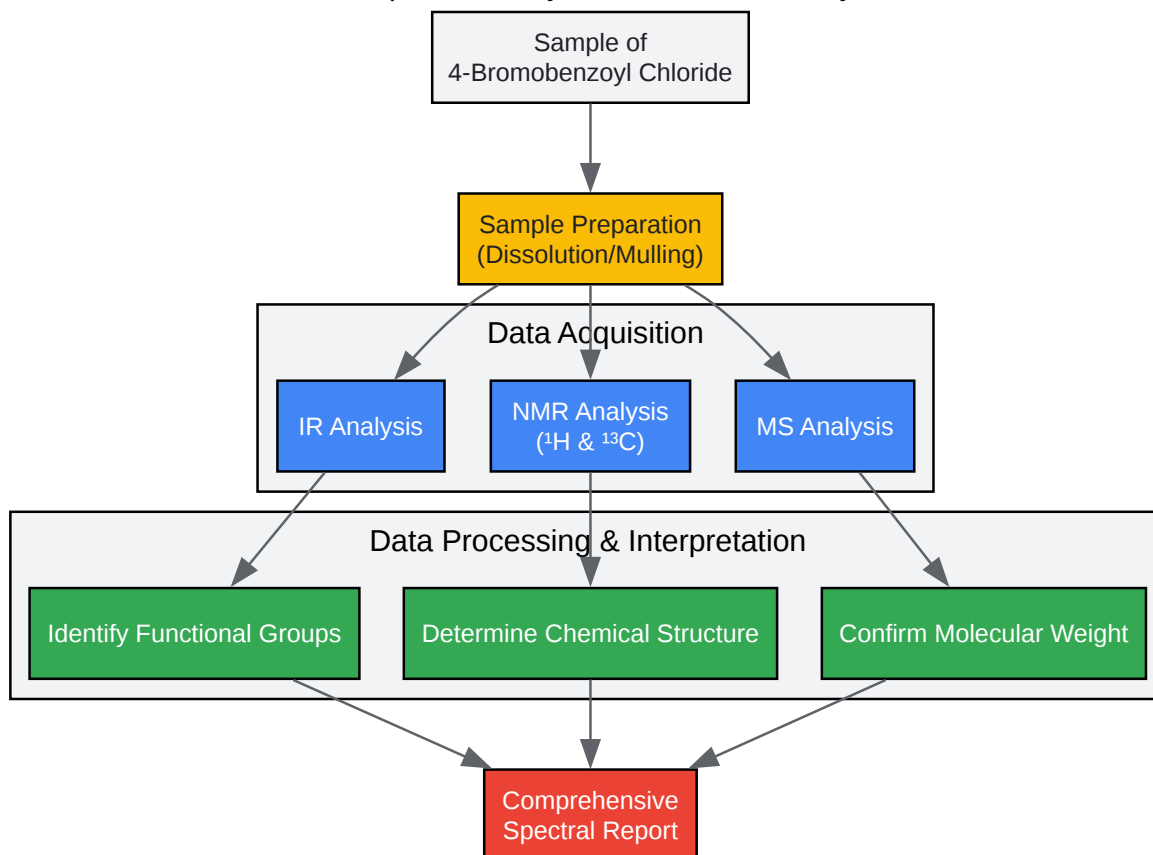
Relationship of Spectral Analyses for 4-Bromobenzoyl Chloride



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Caption: Interconnectivity of spectroscopic methods for molecular characterization.

Workflow for Spectral Analysis of 4-Bromobenzoyl Chloride



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Caption: A systematic workflow for the spectral analysis of chemical compounds.

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